molecular formula C9H9F2NO B13452295 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B13452295
M. Wt: 185.17 g/mol
InChI Key: PLURRWIQQFPRAA-UHFFFAOYSA-N
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Description

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol is a fluorinated derivative of tetrahydroquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes

Mechanism of Action

The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
  • 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
  • 2,3,4,5,7,8-Hexafluoro-4-quinolinthiole

Uniqueness

Compared to similar compounds, 7,8-Difluoro-1,2,3,4-tetrahydroquinolin-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of fluorine atoms at the 7 and 8 positions enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

7,8-difluoro-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C9H9F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-2,6,12-13H,3-4H2

InChI Key

PLURRWIQQFPRAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC(=C2F)F)O

Origin of Product

United States

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